D-(+)-Fucose

Overview

Description

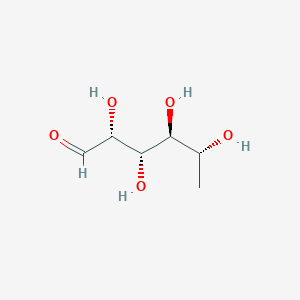

Aldehydo-D-fucose is a D-fucose and an aldehydo-fucose. It is an enantiomer of an aldehydo-L-fucose.

Biological Activity

D-(+)-Fucose is a monosaccharide that plays significant roles in various biological processes, particularly in mammalian systems. Its biological activity is primarily mediated through its incorporation into glycoproteins and glycolipids, influencing cellular interactions, immune responses, and developmental processes. This article explores the biological functions of this compound, supported by relevant studies and data.

Overview of this compound

This compound is an aldohexose sugar that is structurally similar to glucose but differs in the orientation of its hydroxyl groups. It is synthesized in the body from GDP-mannose through a series of enzymatic reactions, leading to its activation as GDP-fucose, which serves as a substrate for fucosylation reactions.

Biological Functions

1. Glycosylation and Cell Signaling

- Fucosylation, the process of adding fucose to proteins or lipids, is crucial for the proper functioning of glycoproteins. It influences protein stability, folding, and interactions with other biomolecules.

- Fucosylated glycans are involved in cell-cell recognition and signaling pathways that regulate immune responses and developmental processes.

2. Role in Immunity

- This compound has been shown to play a role in immune modulation. It is involved in leukocyte adhesion and migration, essential for immune responses.

- Mutations in the GDP-fucose transporter gene (SLC35C1) lead to leukocyte adhesion deficiency type II, emphasizing the importance of fucose in immune function .

3. Cancer Biology

- Alterations in fucosylation patterns are associated with various cancers. Increased levels of fucosylated proteins have been linked to tumor progression and metastasis.

- Studies suggest that changes in fucosylated protein levels can serve as biomarkers for cancer diagnosis and prognosis .

This compound exerts its biological effects mainly through the following mechanisms:

- Fucosyltransferases: These enzymes catalyze the transfer of fucose from GDP-fucose to specific acceptor molecules, forming fucosylated structures. There are several fucosyltransferases (e.g., FUT8, FUT12) that have distinct roles in glycan biosynthesis .

- GDP-Fucose Synthesis: The synthesis of GDP-fucose occurs via two pathways: the de novo pathway and the salvage pathway. The de novo pathway involves converting GDP-mannose through specific enzymatic reactions, while the salvage pathway recycles free fucose into GDP-fucose .

Case Studies

Case Study 1: Fucosylation in Cancer

A study investigated the role of fucosylation in breast cancer cells. It was found that increased expression of FUT8 correlated with higher metastatic potential. Inhibition of FUT8 led to reduced cell migration and invasion, suggesting that targeting fucosylation could be a therapeutic strategy .

Case Study 2: Immune Response Modulation

Research on leukocyte adhesion deficiency demonstrated that patients with mutations affecting GDP-fucose transport exhibited severe immune deficiencies. Supplementing these patients with fucose improved leukocyte function and adhesion capabilities .

Table 1: Functions of this compound

| Function | Description |

|---|---|

| Glycosylation | Modifies glycoproteins and glycolipids for proper cellular functions |

| Immune Modulation | Enhances leukocyte adhesion and migration |

| Cancer Progression | Altered fucosylation patterns linked to tumor growth and metastasis |

Table 2: Fucosyltransferases Involved in Fucosylation

| Enzyme | Function |

|---|---|

| FUT8 | Core fucosylation on N-glycans |

| FUT12 | Modifies O-glycans |

| FUT13 | Involved in specific glycan modifications |

Properties

IUPAC Name |

(2R,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c1-3(8)5(10)6(11)4(9)2-7/h2-6,8-11H,1H3/t3-,4+,5+,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNNNRSAQSRJVSB-DPYQTVNSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(C(C=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H]([C@@H]([C@H](C=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80883994 | |

| Record name | (+)-Fucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Alfa Aesar MSDS] | |

| Record name | D-Fucose | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13689 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3615-37-0, 7724-73-4 | |

| Record name | (+)-Fucose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3615-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DL-Fucose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7724-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Fucose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003615370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Galactose, 6-deoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (+)-Fucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-fucose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.721 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FUCOSE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/603I57Y449 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Yes, research suggests that D-(+)-fucose can inhibit coaggregation between certain bacteria. For example, it inhibits the interaction between Actinomyces viscosus T14V and Streptococcus sanguis 34, albeit at a lower potency compared to lactose or Gal beta (1 leads to 3)GalNAc alpha OCH2C6H5. [] This inhibition is attributed to this compound competing with the specific carbohydrate structures recognized by the lectin on A. viscosus T14V. []

A: Research suggests that this compound might be involved in T-cell mediated monocyte agglutination. Experiments showed that L-fucose, but not D-fucose, inhibited T-cell fibronectin (FN) mediated monocyte agglutination, likely by interfering with the binding of T-cell FN fucose residues to monocyte fucose receptors. [] This suggests a role for L-fucose, and potentially for fucose recognition in general, in the immune response.

ANone: The molecular formula of this compound is C6H12O5, and its molecular weight is 164.16 g/mol.

A: Yes, this compound has been extensively studied using various spectroscopic techniques. 1H-NMR and 13C-NMR spectroscopy, including advanced techniques like two-dimensional correlation spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), have been employed to elucidate its structure and conformational properties. [, ]

A: Studies show that the viscosity of aqueous solutions containing this compound increases with concentration, similar to other monosaccharides. [] Interestingly, when this compound is blended with disaccharides, the resulting solution viscosity falls between that of the individual sugar solutions. [] This suggests specific interactions between the different sugar molecules in solution.

ANone: this compound itself is not typically employed as a catalyst. Its significance lies in its role as a substrate or building block in biological and chemical synthesis.

A: While specific computational studies focusing solely on this compound were not found within the provided papers, its incorporation into larger molecules like di-N-acetyllegionaminic acid-containing glycosides has been explored through chemoenzymatic synthesis approaches. [] Such studies often involve computational modeling and enzyme engineering to optimize synthesis.

A: Research on the interaction of various sugars with eel anti-H(O) antibodies revealed that modifications to the fucose structure significantly alter its activity. [] For example, 2-O-methyl-L-fucose exhibited comparable activity to L-fucose, while methyl 2-O-methyl-α-L-fucopyranoside showed even greater activity. [] These findings highlight the importance of specific structural features in this compound for its recognition and binding to biological targets.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.